Cas no 52240-28-5 (4-(5-Bromo-2-thienyl)-4-oxobutyric acid)
4-(5-Bromo-2-thienyl)-4-oxobutyric acid Chemical and Physical Properties
Names and Identifiers
-
- 4-(5-Bromo-2-thienyl)-4-oxobutyric acid
- CS-0217071
- 4-(5-bromo-2-thienyl)-4-ketobutyric acid
- 2-Thiophenebutanoic acid, 5-bromo-g-oxo-
- FOUVWVYUMOWJPZ-UHFFFAOYSA-N
- 4-(5-bromo-2-thienyl)-4-oxobutanoic acid
- 52240-28-5
- AKOS010338831
- 4-(5-Bromo-2-thienyl)-4-oxobutyricacid
- EN300-6736713
- CCA24028
- 4-(5-bromothiophen-2-yl)-4-oxobutanoic acid
- SCHEMBL1895582
- FS-4215
-
- MDL: MFCD08276248
- Inchi: 1S/C8H7BrO3S/c9-7-3-2-6(13-7)5(10)1-4-8(11)12/h2-3H,1,4H2,(H,11,12)
- InChI Key: FOUVWVYUMOWJPZ-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C(CCC(=O)O)=O)S1
Computed Properties
- Exact Mass: 261.92993g/mol
- Monoisotopic Mass: 261.92993g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 219
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 82.6Ų
Experimental Properties
- Melting Point: 136-138°C
4-(5-Bromo-2-thienyl)-4-oxobutyric acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A169007807-25g |
4-(5-Bromo-2-thienyl)-4-oxobutyric acid |
52240-28-5 | 95% | 25g |
$400.00 | 2023-09-01 | |
| Fluorochem | 032506-1g |
4-(5-Bromo-2-thienyl)-4-oxobutyric acid |
52240-28-5 | 95% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 032506-5g |
4-(5-Bromo-2-thienyl)-4-oxobutyric acid |
52240-28-5 | 95% | 5g |
£35.00 | 2022-03-01 | |
| Fluorochem | 032506-25g |
4-(5-Bromo-2-thienyl)-4-oxobutyric acid |
52240-28-5 | 95% | 25g |
£110.00 | 2022-03-01 | |
| Enamine | EN300-6736713-0.05g |
4-(5-bromothiophen-2-yl)-4-oxobutanoic acid |
52240-28-5 | 95% | 0.05g |
$19.0 | 2023-05-30 | |
| Enamine | EN300-6736713-0.1g |
4-(5-bromothiophen-2-yl)-4-oxobutanoic acid |
52240-28-5 | 95% | 0.1g |
$19.0 | 2023-05-30 | |
| Enamine | EN300-6736713-0.25g |
4-(5-bromothiophen-2-yl)-4-oxobutanoic acid |
52240-28-5 | 95% | 0.25g |
$19.0 | 2023-05-30 | |
| Enamine | EN300-6736713-0.5g |
4-(5-bromothiophen-2-yl)-4-oxobutanoic acid |
52240-28-5 | 95% | 0.5g |
$27.0 | 2023-05-30 | |
| Enamine | EN300-6736713-1.0g |
4-(5-bromothiophen-2-yl)-4-oxobutanoic acid |
52240-28-5 | 95% | 1g |
$35.0 | 2023-05-30 | |
| Enamine | EN300-6736713-2.5g |
4-(5-bromothiophen-2-yl)-4-oxobutanoic acid |
52240-28-5 | 95% | 2.5g |
$50.0 | 2023-05-30 |
4-(5-Bromo-2-thienyl)-4-oxobutyric acid Related Literature
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Xinyi Liu,Huan Chen,Jing Lin,Yi Li,Liangqia Guo Chem. Commun., 2019,55, 2972-2975
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Guo Yu,Yuanhui Zhang,Lance Schideman,Ted Funk,Zhichao Wang Energy Environ. Sci., 2011,4, 4587-4595
Additional information on 4-(5-Bromo-2-thienyl)-4-oxobutyric acid
Introduction to 4-(5-Bromo-2-thienyl)-4-oxobutyric Acid (CAS No. 52240-28-5)
4-(5-Bromo-2-thienyl)-4-oxobutyric acid, identified by the Chemical Abstracts Service Number (CAS No.) 52240-28-5, is a significant compound in the realm of pharmaceutical and biochemical research. This compound belongs to the class of heterocyclic derivatives, featuring a thiophene core substituted with a bromine atom at the 5-position and an oxo group at the 4-position of the butyric acid chain. The structural uniqueness of this molecule makes it a valuable intermediate in synthetic chemistry and a potential candidate for drug development.
The thiophene ring is a prominent feature in medicinal chemistry, known for its ability to interact with biological targets due to its aromaticity and electronic properties. The presence of a bromo substituent at the 5-position enhances the electrophilicity of the ring, making it susceptible to various chemical modifications such as cross-coupling reactions. These modifications are pivotal in constructing more complex molecular architectures, which are often required for achieving high binding affinity and selectivity in drug design.
The carboxylic acid functionality at the 4-position of the butyric acid chain provides a site for further derivatization, enabling the formation of esters, amides, or salts that can improve solubility, stability, or bioavailability of the final pharmaceutical product. This versatility makes 4-(5-Bromo-2-thienyl)-4-oxobutyric acid a versatile building block in synthetic organic chemistry.
In recent years, there has been growing interest in thiophene derivatives due to their demonstrated biological activity. For instance, studies have highlighted the potential of thiophene-based compounds in inhibiting enzymes associated with inflammatory diseases and cancer. The bromo substituent in particular has been shown to enhance binding interactions with target proteins, making it an attractive moiety for medicinal chemists.
One notable application of 4-(5-Bromo-2-thienyl)-4-oxobutyric acid is in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is often linked to various diseases, including cancer. By incorporating this compound into drug candidates, researchers aim to develop molecules that can selectively inhibit aberrant kinase activity without affecting normal cellular processes.
Recent advancements in computational chemistry have also facilitated the design of novel derivatives of 4-(5-Bromo-2-thienyl)-4-oxobutyric acid. Molecular docking studies and virtual screening techniques have allowed researchers to predict the binding modes and affinities of these compounds with biological targets. This approach has significantly accelerated the drug discovery process by enabling high-throughput screening of large libraries of compounds.
The synthesis of 4-(5-Bromo-2-thienyl)-4-oxobutyric acid typically involves multi-step organic reactions starting from commercially available precursors such as 2-bromothiophene and malonic acid derivatives. The introduction of the oxo group at the 4-position is commonly achieved through oxidation reactions, while functional group transformations such as esterification or amidation can be performed to tailor the properties of the final product.
The pharmacological potential of this compound has been explored in several preclinical studies. Researchers have synthesized analogs of 4-(5-Bromo-2-thienyl)-4-oxobutyric acid and evaluated their effects on various biological assays. These studies have revealed promising activities against inflammatory markers and tumor cell proliferation. However, further research is needed to fully elucidate its mechanism of action and potential therapeutic applications.
The role of bromo substituted heterocycles in medicinal chemistry cannot be overstated. The bromine atom not only serves as a handle for further chemical modifications but also influences the electronic properties of the molecule, thereby affecting its interactions with biological targets. This dual functionality makes bromothiophene derivatives particularly interesting for drug development.
In conclusion, 4-(5-Bromo-2-thienyl)-4-oxobutyric acid (CAS No. 52240-28-5) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it a valuable tool for synthetic chemists and a promising candidate for further development into therapeutic agents. As research continues to uncover new applications for thiophene derivatives, compounds like this are likely to play an increasingly important role in addressing unmet medical needs.
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